
tert-Butyl(2,3-difluorophenoxy)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl(2,3-difluorophenoxy)dimethylsilane is an organosilicon compound with the molecular formula C12H18F2OSi. It is characterized by the presence of a tert-butyl group, two fluorine atoms on the phenoxy ring, and a dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl(2,3-difluorophenoxy)dimethylsilane can be synthesized through a multi-step process involving the reaction of 2,3-difluorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
tert-Butyl(2,3-difluorophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to yield silanes.
Hydrolysis: The silicon-oxygen bond can be hydrolyzed in the presence of water or acids to form silanols and phenols.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydride
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
Silanols: Formed through oxidation or hydrolysis
Phenols: Resulting from hydrolysis of the phenoxy group
Silanes: Produced through reduction reactions
科学研究应用
Chemistry
tert-Butyl(2,3-difluorophenoxy)dimethylsilane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a protecting group for alcohols and phenols in organic synthesis due to its stability and ease of removal.
Biology and Medicine
In biological research, this compound is utilized in the development of silicon-based drugs and imaging agents. Its unique structural properties allow for the modification of biological molecules, enhancing their stability and bioavailability.
Industry
In the industrial sector, this compound is employed in the production of specialty polymers and coatings. Its incorporation into polymer matrices improves thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of tert-Butyl(2,3-difluorophenoxy)dimethylsilane involves its interaction with various molecular targets. The silicon-oxygen bond can undergo hydrolysis, releasing the phenoxy group, which can then participate in further chemical reactions. The tert-butyl and dimethylsilane moieties provide steric hindrance, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
tert-Butyl(3,5-difluorophenoxy)dimethylsilane: Similar structure but with fluorine atoms at different positions on the phenoxy ring.
tert-Butyl(2-iodoethoxy)dimethylsilane: Contains an iodoethoxy group instead of a difluorophenoxy group.
Uniqueness
tert-Butyl(2,3-difluorophenoxy)dimethylsilane is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over chemical reactivity and stability.
属性
IUPAC Name |
tert-butyl-(2,3-difluorophenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2OSi/c1-12(2,3)16(4,5)15-10-8-6-7-9(13)11(10)14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWZXJKRFQOWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
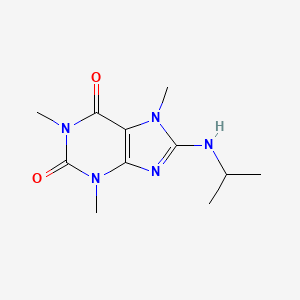

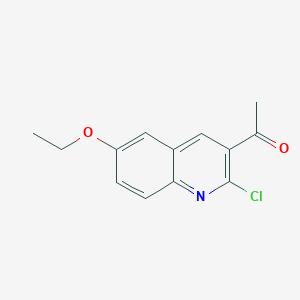
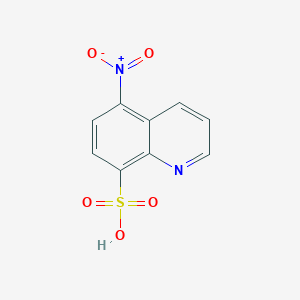
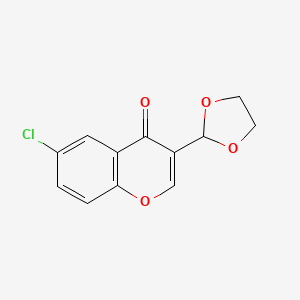
![6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B11864139.png)


![N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide](/img/structure/B11864161.png)
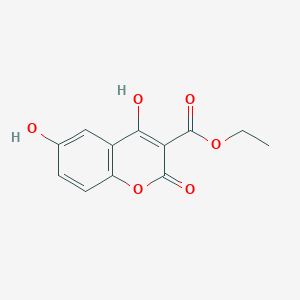
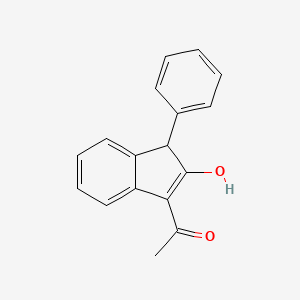
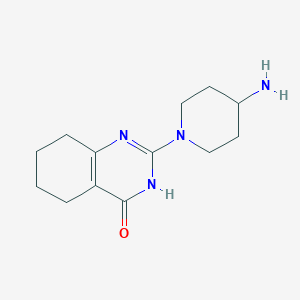
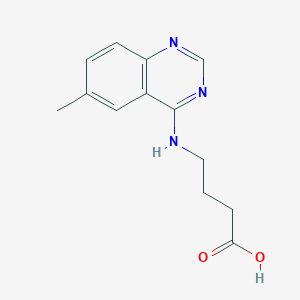
![Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate](/img/structure/B11864211.png)
